
1-(5-Nitro-1H-indazol-1-yl)ethanone
Overview
Description
1-(5-Nitro-1H-indazol-1-yl)ethanone is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
The synthesis of 1-(5-Nitro-1H-indazol-1-yl)ethanone typically involves the acetylation of 5-nitro-1H-indazole. One common method is to react 5-nitro-1H-indazole with acetic anhydride in the presence of a catalytic amount of acetic acid . This reaction yields this compound as the primary product. The reaction conditions, such as temperature and reaction time, can be optimized to achieve higher yields and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
1-(5-Nitro-1H-indazol-1-yl)ethanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The ethanone group can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various derivatives.
Oxidation: The compound can undergo oxidation reactions, where the ethanone group can be further oxidized to carboxylic acids or other oxidized derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Basic Information
- Chemical Formula : C9H7N3O3
- Molecular Weight : 205.18 g/mol
- CAS Number : 13436-55-0
- Appearance : Colorless crystals
- Melting Point : 429–431 K
Structural Characteristics
The compound features a nitro group attached to an indazole ring, which is known for its diverse pharmacological activities. The molecular structure allows for interactions with various biological targets, making it a valuable candidate for further research.
Medicinal Chemistry
1-(5-Nitro-1H-indazol-1-yl)ethanone has been investigated for its potential as a therapeutic agent. Its structure is conducive to enzyme inhibition, particularly in pathways relevant to cancer therapy. Indazole derivatives have shown promise in:
- Anti-inflammatory activities
- Antitumor effects
- Inhibition of HIV protease
Case Study: Anticancer Activity
Research indicates that derivatives of this compound may inhibit specific kinases involved in cell cycle regulation and DNA damage response, suggesting a role in cancer treatment strategies .
The compound exhibits various biological activities, including:
- Antimicrobial properties
- Antifungal effects
- Potential as an estrogen receptor modulator
These properties make it a candidate for further exploration in pharmacological studies aimed at developing new therapeutic agents.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the acetylation of 5-nitroindazole using acetic anhydride in the presence of acetic acid. This process yields the compound with a high degree of purity and yield .
Synthetic Route
Step | Reagents | Conditions |
---|---|---|
1 | 5-nitroindazole | React with acetic anhydride and acetic acid |
2 | Heating | Reflux for 24 hours |
3 | Purification | Recrystallization from ethanol |
Industrial Applications
The compound's unique properties make it suitable for industrial applications, particularly in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in synthesizing more complex indazole derivatives enhances its value in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(5-Nitro-1H-indazol-1-yl)ethanone depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
1-(5-Nitro-1H-indazol-1-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Nitro-1H-imidazol-1-yl)ethanol: This compound has a similar structure but with an imidazole ring instead of an indazole ring. It is used as an intermediate in the synthesis of pharmaceuticals.
1-(5-Nitro-1H-indazol-1-yl)methanol: This compound has a methanol group instead of an ethanone group. It is studied for its potential biological activities.
1-(5-Nitro-1H-indazol-1-yl)propane: This compound has a propane group instead of an ethanone group. It is used in the synthesis of more complex molecules.
Biological Activity
1-(5-Nitro-1H-indazol-1-yl)ethanone, also known as 1-acetyl-5-nitro-1H-indazole, is a compound belonging to the indazole class of heterocyclic compounds. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and research findings.
Target Interactions
The biological effects of this compound are mediated through its interactions with various biomolecules. Indazole derivatives are known to affect multiple biochemical pathways, which can lead to a variety of pharmacological effects. These include:
- Antibacterial Activity : The compound exhibits significant antibacterial properties by inhibiting bacterial growth through interference with cellular processes.
- Antitumor Activity : Studies indicate that it can induce apoptosis in cancer cells by affecting cell signaling pathways involved in cell survival and proliferation.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
Biochemical Pathways
The compound interacts with enzymes and proteins through hydrogen bonding and π-π stacking interactions. It primarily inhibits specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent biochemical reactions. The metabolic pathways involved include:
- Cytochrome P450 Metabolism : this compound is metabolized in the liver, leading to various metabolites that may also exhibit biological activity.
Cellular Effects
In vitro studies have demonstrated that this compound influences key cellular processes such as:
- Cell Signaling : It impacts pathways related to inflammation and apoptosis.
- Subcellular Localization : The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and DNA.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effective inhibition of growth at certain concentrations.
Anticancer Potential
In studies involving cancer cell lines, the compound demonstrated significant cytotoxicity. For example, it was assessed against human cancer cell lines such as U87MG (glioblastoma) and A375 (melanoma), where it induced apoptosis and inhibited cell proliferation. The IC50 values for these assays typically ranged from 5 to 20 μM, indicating a promising therapeutic index.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been evaluated in animal models. At low doses, it exhibited anti-inflammatory effects without significant toxicity, suggesting potential for therapeutic applications in inflammatory diseases.
Case Study 1: Antitumor Activity in Animal Models
In a study on xenograft models of head and neck cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Case Study 2: Inhibition of Inflammatory Cytokines
A separate study investigated the effects of this compound on inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. Results showed that treatment with this compound significantly decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Summary of Findings
Biological Activity | Mechanism | IC50 Values (μM) |
---|---|---|
Antibacterial | Inhibition of bacterial growth | Varies by strain |
Antitumor | Induction of apoptosis | 5 - 20 |
Anti-inflammatory | Modulation of cytokine production | Varies |
Properties
IUPAC Name |
1-(5-nitroindazol-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-6(13)11-9-3-2-8(12(14)15)4-7(9)5-10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCNYGFAYNMHPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632073 | |
Record name | 1-(5-Nitro-1H-indazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13436-55-0 | |
Record name | 1-(5-Nitro-1H-indazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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